2-Methoxybenzo[c]phenanthrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Derivatives
Polycyclic aromatic hydrocarbons (PAHs) are a major class of organic compounds composed of two or more fused aromatic rings. rsc.org These molecules, formed during the incomplete combustion of organic materials, are not only environmental constituents but also fundamental building blocks in chemical synthesis. rsc.org Their extended π-electron systems endow them with unique electronic and optical properties, making them central to the development of novel organic materials.
2-Methoxybenzo[c]phenanthrene is a derivative of benzo[c]phenanthrene (B127203), a four-ringed PAH. Benzo[c]phenanthrene is notable for its angularly fused ring system, which imparts a non-planar, helical twist to the molecule. ontosight.ai The introduction of a methoxy (B1213986) (-OCH3) group at the 2-position of this framework significantly modifies its electronic properties, creating a molecule with tailored characteristics for advanced research applications. The methoxy group, a common functional group in organic chemistry, consists of a methyl group bonded to an oxygen atom and can influence a molecule's reactivity and physical properties. nih.gov
Significance of Angularly Fused Aromatic Systems and Methoxy Substitution in Organic Synthesis and Materials Science
The geometry of PAHs plays a crucial role in their properties and applications. Unlike their linearly fused counterparts, angularly fused systems like benzo[c]phenanthrene exhibit unique chiroptical properties and can serve as scaffolds for helical molecules. nii.ac.jp This angular fusion leads to a more stable structure compared to linear isomers, a phenomenon attributed to a greater number of resonance structures. acs.org The synthesis of such angularly fused compounds is a key area of research in organic chemistry. nii.ac.jp
The substitution of a methoxy group onto the benzo[c]phenanthrene skeleton is a strategic modification. The methoxy group is known to be an electron-donating group when at the para position on a benzene (B151609) ring, a characteristic that can be leveraged to tune the electronic properties of the entire PAH system. nih.gov In the context of benzo[c]phenanthrene, the position of the methoxy group strongly controls the regioselectivity of further chemical reactions, such as nitration and bromination. google.com This directive effect is crucial in multi-step organic syntheses, allowing for the precise construction of complex molecular architectures.
Furthermore, the electronic influence of the methoxy group can alter the frontier molecular orbitals (HOMO and LUMO) of the PAH, impacting its redox potentials and optical properties. nih.gov This modulation is of paramount importance in materials science, where such compounds are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs). nih.govntu.edu.sg The study of methoxy-substituted PAHs provides valuable insights into the rational design of new materials with tailored electronic and photophysical characteristics. nih.gov
Overview of Current Research Landscape and Emerging Trends for Substituted Benzo[c]phenanthrenes
Current research on substituted benzo[c]phenanthrenes is vibrant and multifaceted, with a strong focus on their application in organic electronics and the development of novel synthetic methodologies. Scientists are exploring how different substituents and their positions on the benzo[c]phenanthrene core influence the material's properties. For instance, the introduction of aromatic or diarylamino units is being investigated for the creation of thermally stable materials for electronic devices. ntu.edu.sg
A significant trend is the synthesis of azaarenes, where carbon atoms in the PAH backbone are replaced by nitrogen. dntb.gov.uamdpi.com This substitution dramatically alters the electronic properties, often leading to n-type semiconductor behavior, which is valuable for creating complementary circuits in organic electronics. beilstein-journals.org The development of efficient synthetic routes to these complex molecules, such as palladium-catalyzed cross-coupling reactions, is a key area of focus. rsc.org
The synthesis and characterization of various derivatives, including those with nitro and bromo groups, are expanding the library of available building blocks for more complex structures. google.com Detailed spectroscopic studies, particularly NMR, are crucial for elucidating the charge delocalization pathways in these substituted systems, providing a deeper understanding of their structure-activity relationships. google.com
Recent work has also focused on creating novel derivatives for applications beyond electronics, such as the development of Blatter radicals from methoxybenzo[c]phenanthrene precursors, which have potential applications in materials science and as spin labels. researchgate.net The synthesis of these complex molecules often relies on advanced techniques like photocyclization of stilbenes. nih.gov
Below are tables detailing some of the known data for this compound, a key intermediate in this expanding field of research.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₄O | researchgate.net |
| Molecular Weight | 258.31 g/mol | researchgate.net |
| Melting Point | 68-70 °C | researchgate.net |
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |
|---|---|---|---|---|---|
| 9.20 | d | 8.5 | 1H | researchgate.net | |
| 8.60 | d | 2.4 | 1H | researchgate.net | |
| 8.02 | dd | J₁ = 7.8, J₂ = 1.5 | 1H | researchgate.net | |
| 7.95 | d | 8.8 | 1H | researchgate.net | |
| 7.89 | d | 8.5 | 1H | researchgate.net | |
| 7.85 | d | 8.4 | 1H | researchgate.net | |
| 7.81 | d | 8.5 | 1H | researchgate.net | |
| 7.71 | d | 8.5 | 1H | researchgate.net | |
| 7.68-7.60 | m | 2H | researchgate.net | ||
| 7.30 | dd | J₁ = 8.8, J₂ = 2.5 | 1H | researchgate.net |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Reference |
|---|---|
| 158.3 | researchgate.net |
| 133.4 | researchgate.net |
| 131.6 | researchgate.net |
| 130.6 | researchgate.net |
| 130.0 | researchgate.net |
| 128.7 | researchgate.net |
| 128.5 | researchgate.net |
| 127.5 | researchgate.net |
| 127.2 | researchgate.net |
| 127.1 | researchgate.net |
| 127.0 | researchgate.net |
| 126.6 | researchgate.net |
| 126.0 | researchgate.net |
| 125.7 | researchgate.net |
| 124.6 | researchgate.net |
| 116.4 | researchgate.net |
| 109.1 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxybenzo[c]phenanthrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-16-11-10-14-7-9-15-8-6-13-4-2-3-5-17(13)19(15)18(14)12-16/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGPQVIOCQBYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294718 | |
| Record name | 2-methoxybenzo[c]phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4176-45-8 | |
| Record name | NSC97701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxybenzo[c]phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYBENZO(C)PHENANTHRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Catalytic Strategies for 2 Methoxybenzo C Phenanthrene and Its Analogues
Classical and Contemporary Approaches to Benzo[c]phenanthrene (B127203) Core Construction
The construction of the core benzo[c]phenanthrene skeleton, a non-planar arrangement of four fused benzene (B151609) rings, can be achieved through various synthetic strategies. rsc.orgwikipedia.org These methods range from classical photochemical reactions to modern palladium-catalyzed processes.
Photocyclization of Stilbenes and Related Diarylethylenes
A well-established method for forming the phenanthrene (B1679779) and benzo[c]phenanthrene core is the photocyclization of stilbenes and other diarylethylenes. oup.combeilstein-journals.org This reaction, often referred to as the Mallory reaction, involves the UV light-induced cyclization of a cis-stilbene (B147466) isomer to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic product. nih.gov The process is typically carried out in the presence of an oxidizing agent like iodine, with a scavenger such as tetrahydrofuran (B95107) (THF) or propylene (B89431) oxide to remove the hydrogen iodide formed. oup.combeilstein-journals.org
The versatility of this method allows for the synthesis of various substituted phenanthrenes and helicenes. oup.combeilstein-journals.org For instance, the photocyclization of a stilbene (B7821643) analogue has been successfully used to produce 2-Methoxybenzo[c]phenanthrene. researchgate.net This approach has been refined to improve yields and make the process more scalable, for example, through the use of continuous flow reactors. beilstein-journals.org
Table 1: Examples of Photocyclization Reactions for Benzo[c]phenanthrene Synthesis
| Starting Stilbene Analogue | Product | Reagents and Conditions | Yield (%) | Reference |
| (E)-1-(4-methoxyphenyl)-2-(naphthalen-1-yl)ethene | This compound | I₂, THF, UV light (125-W hpmv lamp), 40 h | 47 | researchgate.net |
| Stilbene | Phenanthrene | I₂, THF, UV light (150 W UV-lamp), 83 min (flow) | 95 (NMR) | beilstein-journals.org |
| Stilbene analogue | Benzo[c]phenanthrene | Not specified | Not specified | rsc.org |
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Heck Coupling)
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for the construction of complex aromatic systems, including the benzo[c]phenanthrene framework. tandfonline.comthieme-connect.comnih.govnumberanalytics.com
The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is a powerful method for forming the biaryl linkage that is a key structural component of benzo[c]phenanthrene precursors. tandfonline.comnih.govresearchgate.net For example, the coupling of 2-bromo-5-methoxybenzaldehyde (B1267466) with naphthalene-1-boronic acid yields 2-(1-naphthyl)-5-methoxybenzaldehyde, a direct precursor that can be cyclized to form 3-methoxybenzo[c]phenanthrene. nih.gov This strategy offers high yields and regioselectivity. nih.gov Cascade reactions combining Suzuki-Miyaura coupling with an in-situ aldol (B89426) condensation have also been developed for the efficient one-pot synthesis of phenanthrene derivatives. nih.govresearchgate.net
The Heck coupling reaction, another palladium-catalyzed process, couples an aryl or vinyl halide with an alkene. numberanalytics.comtandfonline.com This reaction has been utilized in the synthesis of various polycyclic aromatic hydrocarbons. nih.govnumberanalytics.comtandfonline.com Intramolecular Heck reactions, in particular, are valuable for the final ring-closing step to form the strained architecture of some PAHs. researchgate.netcore.ac.uk For instance, a new benzo[c]phenanthrene ketone has been synthesized using a Heck coupling followed by an oxidative photocyclization. researchgate.net
Table 2: Palladium-Catalyzed Reactions in Benzo[c]phenanthrene Synthesis
| Reaction Type | Reactants | Product | Catalyst/Reagents | Key Features | Reference |
| Suzuki-Miyaura Coupling | 2-bromo-5-methoxybenzaldehyde, naphthalene-1-boronic acid | 2-(1-naphthyl)-5-methoxybenzaldehyde | Pd catalyst | Quantitative yield, precursor for 3-methoxybenzo[c]phenanthrene | nih.gov |
| Intramolecular C-H Activation | Precursor from Grignard reaction of o-bromoaromatic aldehyde | Benzo[c]phenanthrene derivative | Pd(PPh₃)₂Cl₂, NaOAc | Simple and convenient protocol | thieme-connect.com |
| Heck Coupling / Photocyclization | p-bromoacetophenone, 2-vinylnaphthalene | 2-acetylbenzo[c]phenanthrene | Pd(OAc)₂, NaOAc / I₂, UV light | Two-step synthesis of a functionalized derivative | researchgate.net |
Intramolecular Annulation and Cyclodehydration Reactions
Intramolecular annulation and cyclodehydration reactions represent another important class of methods for constructing the benzo[c]phenanthrene core. thieme-connect.comrsc.orgscite.ai These reactions typically involve the formation of a new ring onto a pre-existing aromatic system through an intramolecular cyclization, often promoted by acid.
One approach involves the acid-catalyzed cyclization of a suitably substituted precursor. For example, after the formation of a biaryl system via cross-coupling, an oxiranyl or methoxyethene side chain can be introduced, which then undergoes acid-catalyzed cyclization using methanesulfonic acid or boron trifluoride to yield the benzo[c]phenanthrene skeleton. nih.gov Similarly, β-hydroxyketones can undergo a double dehydration with cyclization in the presence of acids to produce substituted aromatic hydrocarbons in high yields. cdnsciencepub.com
Palladium-catalyzed intramolecular C-H activation followed by acid-catalyzed water elimination provides a convenient route to various phenanthrene and benzo[c]phenanthrene derivatives. thieme-connect.com This strategy highlights the synergy between metal-catalyzed bond formation and classical cyclization techniques.
Regioselective Introduction of Methoxy (B1213986) Functionality
The specific placement of a methoxy group on the benzo[c]phenanthrene skeleton is crucial for studying its metabolic activation and biological activity. Regioselectivity can be achieved either by incorporating the methoxy group into one of the starting materials or by introducing it onto the pre-formed polycyclic core.
Directed Metalation (DoM/DreM) Strategies for Ortho-Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. numberanalytics.comacs.orgnih.gov The strategy relies on a directing metalation group (DMG) that directs a strong base (typically an organolithium reagent) to deprotonate the aromatic ring at the position ortho to the DMG. numberanalytics.comacs.org The resulting aryllithium species can then be quenched with an electrophile to introduce a desired substituent with high precision. acs.org The aryl O-carbamate group is one of the most effective DMGs for this purpose. acs.orgnih.gov
While direct application of DoM for the methoxylation of benzo[c]phenanthrene is not extensively detailed in the provided context, the combination of DoM with cross-coupling reactions is a well-established and versatile route for the synthesis of substituted phenanthrenes. nih.govresearchgate.net A related strategy, directed remote metalation (DreM), allows for functionalization at positions further away from the directing group, which is particularly useful in the synthesis of complex PAHs. tandfonline.comnih.gov These methods provide a high degree of control over the placement of functional groups. unit.no
Post-Synthetic Methoxy Group Installation and Derivatization
In some synthetic routes, the methoxy group is introduced after the main polycyclic framework has been constructed. This can be achieved through the derivatization of other functional groups.
A common strategy involves the synthesis of a hydroxy-benzo[c]phenanthrene, which can then be converted to the corresponding methoxy derivative. For example, a new synthesis of 3-hydroxybenzo[c]phenanthrene was developed, which could then presumably be methylated. nih.gov Conversely, and more commonly demonstrated, methoxy-substituted benzo[c]phenanthrenes are synthesized and then demethylated using reagents like boron tribromide to yield the hydroxy analogues. nih.gov This latter approach was used to produce 3-hydroxybenzo[c]phenanthrene from 3-methoxybenzo[c]phenanthrene. nih.gov The synthesis of 4-methoxybenzo[c]phenanthrene has also been reported as a key intermediate for preparing other derivatives. acs.org
This post-synthetic modification approach allows for the creation of various derivatives from a common intermediate, providing flexibility in the synthesis of analogues for further study.
One-Pot Multicomponent or Cascade Reaction Sequences
The synthesis of the benzo[c]phenanthrene framework and its analogues has been significantly advanced by the development of one-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates. These strategies, encompassing multicomponent and cascade reactions, offer improved efficiency, atom economy, and reduced waste compared to traditional multi-step syntheses.
Multicomponent Reactions (MCRs): A notable example is the catalyst-free, three-component reaction for producing benzo[c]phenanthridine (B1199836) analogues. This process involves the reaction of isochromenylium (B1241065) tetrafluoroborates with electron-rich stilbenes in acetonitrile. acs.org The sequence is initiated by an intermolecular oxa-[4+2] cycloaddition, followed by a nucleophilic addition of the solvent (acetonitrile), and concludes with an intramolecular Friedel-Crafts reaction to yield the final product in a single step. acs.org Similarly, one-pot MCRs involving aldehydes, malononitrile, 1-tetralone, and ammonium (B1175870) acetate (B1210297) have been shown to produce 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles in moderate to good yields (72%–84%). mdpi.com
Cascade Reactions: Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also prominent. A novel palladium-catalyzed, one-pot domino reaction has been developed to synthesize phenanthrene derivatives from aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene. beilstein-journals.org This transformation proceeds through a sequence of ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction, demonstrating a wide substrate scope and providing good yields. beilstein-journals.org
Another innovative approach utilizes visible light to induce a cascade synthesis of phenanthrenes from aryl iodides and styrenes. nyu.edu This photoinduced method avoids hazardous reagents and allows for the creation of unsymmetrical phenanthrenes. The mechanism involves the homolytic cleavage of the C-I bond upon photoexcitation, followed by the arylation of the styrene. The resulting stilbene derivative then undergoes a photoinduced cyclization, promoted by iodine generated in situ, to form the phenanthrene product. nyu.edu
Table 1: Examples of One-Pot and Cascade Reactions for Phenanthrene Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Three-Component Reaction | Isochromenylium tetrafluoroborates, Stilbenes, Acetonitrile | Catalyst-free | Benzo[c]phenanthridine analogues | Cascade multibond-formation reaction. | acs.org |
| One-Pot MCR | Aldehydes, Malononitrile, 1-Tetralone, Ammonium acetate | - | 9,10-Dihydrophenanthrene-dicarbonitriles | Efficient synthesis of highly congested systems. | mdpi.com |
| Palladium-Catalyzed Domino Reaction | Aryl iodides, ortho-Bromobenzoyl chlorides, Norbornadiene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Phenanthrene derivatives | Involves C-H activation, decarbonylation, and retro-Diels-Alder. | beilstein-journals.org |
| Photoinduced Cascade | Aryl iodides, Styrenes | Visible light | Unsymmetrical phenanthrenes | Avoids hazardous reagents, good functional group tolerance. | nyu.edu |
Enantioselective Synthesis and Chiral Resolution of Helical Methoxybenzo[c]phenanthrenes
The ortho-fused rings of benzo[c]phenanthrenes and their derivatives force the molecule into a non-planar, helical shape. This results in helical chirality, with molecules existing as stable (P)- and (M)-enantiomers. The synthesis of enantiomerically pure helical compounds is of great interest for applications in materials science and asymmetric catalysis. This is achieved either through direct enantioselective synthesis or by resolving a racemic mixture.
Enantioselective Synthesis: Direct catalytic enantioselective synthesis provides a powerful route to chiral helicenes. An organocatalyzed, enantioselective intermolecular amination has been developed for 2-hydroxybenzo[c]phenanthrene derivatives. nih.gov This reaction uses a chiral phosphoric acid catalyst to control the amination with diazodicarboxamides, yielding 1,12-disubstituted mdpi.comcarbohelicenes with excellent enantiocontrol. nih.gov The hydroxy group in these products can be derived from a methoxy precursor, making this a relevant pathway for methoxy-substituted helicenes.
Another significant advancement is the palladium-catalyzed enantioselective C–H arylation for constructing lower carbo[n]helicenes (where n=4-6). nih.gov This method uses a unique bifunctional phosphine-carboxylate ligand to control the stereochemistry of the intramolecular C-H arylation. The reaction tolerates various functional groups, including methoxy substituents, to afford carbo mdpi.comhelicenes in high yields (90-95%) and with high enantiomeric ratios (e.g., 93:7 to 96:4). nih.gov
Chiral Resolution: Chiral resolution is a common strategy to separate enantiomers from a racemic mixture. This can be achieved by forming diastereomers through reaction with a chiral resolving agent, which can then be separated by standard techniques like chromatography or crystallization. For instance, racemic hydroxy-substituted hetero mdpi.comhelicenes have been efficiently resolved by esterification with enantiopure (1S)-(−)-camphanic acid. nih.gov The resulting diastereomeric esters are separable, and subsequent hydrolysis yields the highly optically pure (P)- and (M)-helicenes. nih.gov
A similar strategy has been applied to helically chiral alcohols derived from benzo[c]phenanthrene. The synthesis of 3,14-dihydroxyhexahelicene was achieved from a 2-bromo-10-methoxybenzo[c]phenanthrene precursor. academie-sciences.fr The final dihydroxy product was resolved to its separate enantiomers, demonstrating a viable pathway for obtaining enantiopure helicenes starting from a methoxy-functionalized benzo[c]phenanthrene. academie-sciences.fr
Table 2: Methods for Enantioselective Synthesis and Chiral Resolution
| Method | Substrate | Reagent/Catalyst | Product | Enantioselectivity/Yield | Reference |
|---|---|---|---|---|---|
| Enantioselective Amination | 2-Hydroxybenzo[c]phenanthrene derivatives | Chiral Phosphoric Acid Catalyst, Diazodicarboxamides | 1,12-Disubstituted mdpi.comcarbohelicenes | Excellent enantiocontrol | nih.gov |
| Enantioselective C-H Arylation | Substituted naphthalenes with ortho-substituted phenyl bromide precursors | Pd⁰, Bifunctional phosphine-carboxylate ligand | Carbo[n]helicenes (n=4-6) | 90-95% yield, 93:7-96:4 e.r. | nih.gov |
| Chiral Resolution | Racemic hydroxy-substituted dithia-aza mdpi.comhelicenes | (1S)-(-)-Camphanic acid | (P)- and (M)-1(OH) helicenes | ≥ 99% enantiomeric excess | nih.gov |
| Chiral Resolution Precursor | 2-Bromo-10-methoxybenzo[c]phenanthrene | Leads to a resolvable dihydroxy nih.govhelicene | Enantiopure 3,14-dihydroxyhexahelicene | Successful separation of enantiomers | academie-sciences.fr |
Reactivity and Reaction Mechanisms of 2 Methoxybenzo C Phenanthrene
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Electronic Effects of the Methoxy (B1213986) Group
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. For substituted PAHs like 2-Methoxybenzo[c]phenanthrene, the outcome of these reactions is governed by the interplay between the inherent reactivity of the polycyclic system and the electronic effects of the substituent. libretexts.org
The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. masterorganicchemistry.com This is due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. uci.eduvanderbilt.edu This donation is most effective at the positions ortho and para to the methoxy group. youtube.com
The relative reactivity of these positions is influenced by both electronic and steric factors. The arenium ion intermediates for substitution at C1 and C3 are stabilized by resonance involving the methoxy group. Attack at the C1 position is generally favored over the C3 position due to steric considerations. The stability of the intermediate cation is the key to understanding the directing effects. masterorganicchemistry.com The most stable intermediates are those that preserve the aromaticity of the other rings in the polycyclic system. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Electronic Effect of Methoxy Group | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C1 | Activating (ortho) | Moderate | Major Product |
| C3 | Activating (ortho) | Moderate | Minor Product |
| C4 | Activating (para) | Lower | Major Product |
Oxidation and Reduction Chemistry: Transformations of the Aromatic Core and Methoxy Moiety
The extended π-system of this compound makes it susceptible to both oxidation and reduction reactions, which can transform the aromatic core or the methoxy group.
Oxidation: Polycyclic aromatic hydrocarbons can be oxidized by various reagents. nih.gov The reaction often occurs at the most electron-rich region of the molecule. For phenanthrene (B1679779), the 9,10-bond has more double-bond character and is susceptible to oxidation to form phenanthrene-9,10-quinone. iptsalipur.orgnih.gov It is plausible that this compound would undergo similar oxidation at the equivalent positions of its core structure. The presence of the electron-donating methoxy group can increase the susceptibility of the ring system to oxidation. In some cases, oxidative demethylation can occur, converting the methoxy group into a hydroxyl group, particularly in biological or enzyme-catalyzed systems. rsc.org Atmospheric oxidation, involving reactants like ozone, can also lead to the formation of oxides and other oxygenated derivatives. nih.gov
Reduction: Reduction of the benzo[c]phenanthrene (B127203) scaffold typically involves catalytic hydrogenation or dissolving metal reductions. These reactions can lead to partially or fully saturated ring systems. The specific products depend on the reaction conditions. For instance, reduction with sodium in a high-boiling alcohol can lead to the formation of dihydro- or tetrahydro- derivatives. iptsalipur.org The methoxy group is generally stable under these reducing conditions.
Chemical Transformations Involving the Methoxy Group
The cleavage of the aryl-O-CH₃ bond to form a phenol (B47542) (Ar-OH) is a common and important transformation. This can be achieved using various reagents. A common method involves using strong protic acids like HBr or HI, often in the presence of a phase-transfer catalyst to improve reaction rates. researchgate.net Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), are also highly effective for demethylating aryl methyl ethers. researchgate.net More recently, methods using acidic concentrated lithium bromide have been shown to be efficient for demethylating lignin-derived aromatic compounds under moderate conditions, a technique that could be applicable here. nih.gov This reaction proceeds via protonation of the ether oxygen followed by an Sₙ2 substitution by the bromide ion on the methyl group. nih.gov
Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism |
|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Lewis acid complexation followed by nucleophilic attack |
| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | Protonation and Sₙ2 attack by Br⁻ |
| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., benzene), heat | Lewis acid complexation |
As discussed in section 4.1, the methoxy group is a strong activating group for electrophilic aromatic substitution due to its +R (resonance) effect, which outweighs its -I (inductive) effect. vanderbilt.edu This activation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. vanderbilt.edu Its directing influence extends to other reactions as well. For instance, in metal-catalyzed C-H functionalization reactions, the oxygen atom of the methoxy group can act as a directing group, coordinating to the metal catalyst and guiding the functionalization to a nearby C-H bond, although this is more common for ortho-positions in simpler systems. nih.gov The electron-donating nature of the methoxy group also influences the redox potential of the aromatic system and the stability of any radical cations formed during certain reactions.
Mechanistic Investigations of Complex Cyclization and Aromatization Processes
The synthesis of the benzo[c]phenanthrene skeleton often involves cyclization and subsequent aromatization steps. One common strategy is the oxidative photocyclization of stilbene-like precursors. For instance, a substituted diarylethene can be irradiated with UV light to induce an electrocyclization reaction, forming a dihydrophenanthrene intermediate, which is then oxidized (often by air or with an oxidizing agent like iodine) to the fully aromatic phenanthrene system. researchgate.net The synthesis of this compound could follow a similar pathway, starting from an appropriately substituted precursor.
Modern synthetic methods for PAHs include palladium-catalyzed annulative dimerization of phenol derivatives, followed by an iron(III) chloride-mediated Scholl reaction (an oxidative arene-arene coupling) to achieve the final fused aromatic system. chemistryviews.org Mechanistic studies of these complex transformations often involve computational chemistry and the isolation of intermediates to elucidate the precise reaction pathways.
Thermal and Photochemical Transformations of the Benzo[c]phenanthrene Scaffold
The rigid, planar structure of the benzo[c]phenanthrene scaffold makes it relatively stable to heat. However, at very high temperatures, thermal decomposition or rearrangement can occur.
Photochemically, polycyclic aromatic hydrocarbons are known to be reactive. Upon absorption of UV light, they can be excited to higher energy electronic states. These excited states can undergo various transformations, including pericyclic reactions, isomerizations, or reactions with other molecules like oxygen. nih.gov For example, in the presence of air and a photosensitizer, PAHs can react with singlet oxygen to form endoperoxides. nih.gov The parent compound, benzo[c]phenanthrene, is also known as tetrahelicene and its derivatives can exhibit interesting chiroptical properties. nist.govnih.gov Photochemical reactions can sometimes be used to synthesize complex structures or to induce specific isomerizations within the aromatic framework.
Theoretical and Computational Chemistry Studies of 2 Methoxybenzo C Phenanthrene
Electronic Structure and Aromaticity Calculations
The electronic structure and aromaticity of a molecule are central to its chemical reactivity and physical properties. Computational methods provide a quantitative framework for exploring these characteristics.
Density Functional Theory (DFT) for Optimized Geometries, Energetics, and Spectroscopic Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries, energies, and various spectroscopic parameters. For a molecule like 2-methoxybenzo[c]phenanthrene, a DFT study would typically begin with a geometry optimization to find the lowest energy structure. This process determines bond lengths, bond angles, and dihedral angles that correspond to a stable conformation of the molecule.
Following optimization, the electronic energy of the molecule can be precisely calculated. This information is crucial for determining the molecule's stability and can be used to predict its thermodynamic properties. Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the structure and provide a detailed understanding of its vibrational modes. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR spectra.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the methoxy (B1213986) group, being an electron-donating group, would be expected to raise the energy of the HOMO and potentially alter the energy of the LUMO, thereby influencing the HOMO-LUMO gap compared to the parent benzo[c]phenanthrene (B127203). A detailed computational analysis would provide precise energy values for these orbitals and the resulting band gap, offering insights into its potential as a material in electronic applications.
Below is a hypothetical data table illustrating the kind of information that would be generated from such a study.
| Parameter | Calculated Value (Hypothetical) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.9 eV |
| HOMO-LUMO Gap | 3.9 eV |
Aromaticity Indices (e.g., NICS, ASE) and Ring Current Analysis
Aromaticity is a fundamental concept in chemistry, and various computational methods have been developed to quantify it. The Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding is calculated at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. For a polycyclic system like this compound, NICS calculations would be performed for each individual ring to assess its local aromaticity.
Aromatic Stabilization Energy (ASE) is another measure that quantifies the extra stability a molecule gains due to its aromatic character. It is usually calculated by comparing the energy of the cyclic, conjugated system with that of an appropriate acyclic reference compound.
Ring current analysis provides a visual representation of the delocalized electrons in an aromatic system when subjected to an external magnetic field. This analysis can reveal the pathways of electron delocalization and the extent of aromaticity in different parts of the molecule.
Excited State Properties and Photophysical Transitions
The interaction of molecules with light is governed by their excited state properties. Computational methods, particularly Time-Dependent DFT, are instrumental in studying these phenomena.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. By calculating the energies of various excited states and the probabilities of transitions to these states from the ground state, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. The results would indicate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
Similarly, TD-DFT can be used to study the properties of the lowest excited state to predict the emission (fluorescence) spectrum. This provides information on the color and efficiency of light emission from the molecule. For this compound, TD-DFT calculations would reveal how the methoxy substituent influences its absorption and emission properties compared to the unsubstituted parent compound.
A hypothetical data table summarizing such findings is presented below.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 -> S1 | 3.2 | 387 | 0.15 |
| S0 -> S2 | 3.5 | 354 | 0.28 |
| S0 -> S3 | 3.8 | 326 | 0.05 |
Charge Transfer Character Analysis and Solvent Effects
In molecules with donor and acceptor groups, electronic transitions can have a significant charge-transfer character, where an electron is moved from one part of the molecule to another upon excitation. For this compound, the methoxy group can act as an electron donor. Computational analysis can quantify the extent of charge transfer for each electronic transition.
The surrounding solvent can also have a significant impact on the photophysical properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the absorption and emission spectra. These calculations can predict how the λmax values shift in solvents of varying polarity, a phenomenon known as solvatochromism. This information is crucial for understanding the behavior of the molecule in different chemical environments.
Reaction Pathway and Transition State Analysis
Theoretical and computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions. For a molecule like this compound, these methods can map out the energetic landscape of a reaction, identify the transient structures involved, and trace the most likely paths from reactants to products.
Potential Energy Surface (PES) Mapping for Reaction Mechanisms
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. libretexts.orgwikipedia.org By mapping the PES, chemists can visualize the energy landscape of a chemical reaction, identifying stable molecules (reactants and products) located in energy minima, and transition states at saddle points, which represent the highest energy barrier along a reaction pathway. libretexts.orgwikipedia.orglibretexts.org
The PES for a reaction involving this compound would be a multidimensional surface where the energy is plotted against various geometric parameters, such as bond lengths and angles that change during the reaction. For instance, in studying the reactivity of polycyclic aromatic hydrocarbons (PAHs), quantum chemistry methods are used to explore the PES to predict reaction sites. researchgate.netnih.gov Theoretical explorations of reactions like the hydrogen-assisted isomerization of phenanthrene (B1679779), a core structure within this compound, rely on mapping the PES to understand the transformation pathways to isomers like anthracene (B1667546). researchgate.net
Computational mapping of the PES can reveal various possible reaction mechanisms, such as electrophilic substitution, oxidation, or cycloaddition. Each pathway on the surface corresponds to a specific sequence of geometric changes. The lowest energy path between reactants and products is known as the reaction coordinate, and the highest point on this path is the transition state. wikipedia.org The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. researchgate.net
Table 1: Illustrative Key Points on a Potential Energy Surface for a Hypothetical Reaction of this compound
| Feature | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| Transition State 1 (TS1) | Highest energy point on the path to Intermediate 1 | +25.5 |
| Intermediate 1 | A local minimum on the PES | +5.2 |
| Transition State 2 (TS2) | Highest energy point on the path from Intermediate 1 to Products | +18.9 |
| Products | Final stable molecules of the reaction | -15.0 |
Note: The values in this table are hypothetical and serve to illustrate the typical energetic features of a reaction PES for a polycyclic aromatic hydrocarbon.
Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Trajectories
Once a transition state has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that this transition state indeed connects the intended reactants and products. missouri.eduscm.com The IRC is defined as the mass-weighted steepest descent path from a transition state down to the local energy minima on both sides of the energy barrier. missouri.edumolcas.org This calculation traces the reaction trajectory, providing a clear picture of the molecular geometry changes as the reaction progresses from the transition state to the reactant and product wells. scm.comfaccts.de
The IRC calculation starts at the geometry of the transition state and follows the path in two directions: forward towards the products and backward towards the reactants. molcas.orgfaccts.de This process verifies the reaction pathway and ensures that the identified transition state is relevant to the reaction being studied. molcas.org For complex, multi-step reactions, IRC analysis can reveal unexpected intermediates or alternative reaction channels. missouri.edu
Table 2: Illustrative Data from an IRC Calculation for a Single Reaction Step
| IRC Point | Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Key Geometric Change |
| Reactant Minimum | -2.0 | 0.0 | Stable reactant geometry |
| ... | ... | ... | ... |
| Transition State | 0.0 | +25.5 | Formation/breaking of a specific bond |
| ... | ... | ... | ... |
| Product Minimum | +2.0 | -15.0 | Stable product geometry |
Note: This table presents a simplified, illustrative output for an IRC analysis. The reaction coordinate represents the distance along the reaction path from the transition state.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure of a molecule and its interactions with its environment are crucial determinants of its physical, chemical, and biological properties. Computational chemistry offers methods to explore the conformational landscape of flexible molecules and to quantify the non-covalent interactions that govern molecular recognition and self-assembly.
For this compound, the methoxy group introduces a degree of flexibility. Conformational analysis involves systematically identifying all possible spatial arrangements (conformers) of the molecule that arise from rotation around single bonds and evaluating their relative energies. nih.govcwu.edu Computational algorithms can rapidly generate and assess numerous conformers to locate the most stable, low-energy structures. nih.govnih.gov While the benzo[c]phenanthrene core is largely rigid, the orientation of the methoxy group relative to the aromatic system can lead to different conformers with distinct properties, such as dipole moments. cwu.educwu.edu
Intermolecular interactions are the non-covalent forces between molecules that influence properties like solubility, melting point, and crystal packing. For an aromatic molecule like this compound, key interactions include:
π-π Stacking: Attractive interactions between the electron clouds of the aromatic rings.
CH-π Interactions: Interactions between C-H bonds and the aromatic π-system.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, interacting with donor molecules. mdpi.com
van der Waals Forces: General attractive or repulsive forces between molecules.
Theoretical studies can quantify the strength and geometry of these interactions. mdpi.com For instance, analyzing the crystal structure of related compounds can reveal common interaction motifs, such as specific types of hydrogen bonds or halogen bonds, that stabilize the crystal lattice. mdpi.com Understanding these interactions is critical for predicting how this compound might interact with other molecules, such as biological receptors or materials surfaces. nih.govnih.gov
Table 3: Predicted Intermolecular Interaction Types and Estimated Energies for this compound
| Interaction Type | Description | Participating Groups | Estimated Energy Range (kcal/mol) |
| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | Benzo[c]phenanthrene rings | -2 to -10 |
| CH-π Interaction | A C-H bond pointing towards the π-face of an aromatic ring. | Aliphatic/Aromatic C-H and Aromatic Ring | -0.5 to -2.5 |
| Hydrogen Bond | A hydrogen atom shared between two electronegative atoms. | Methoxy Oxygen (acceptor) and a donor group (e.g., -OH, -NH) | -3 to -8 |
| van der Waals | Dispersive and repulsive forces. | Entire molecule | Variable |
Note: Energy values are typical estimates for these types of interactions and can vary significantly based on the specific geometry and chemical environment.
Advanced Applications in Materials Science and Photophysics Excluding Biological/clinical
Organic Electronic and Optoelectronic Devices
The rigid, π-conjugated system of the benzo[c]phenanthrene (B127203) skeleton, modified by the electron-donating methoxy (B1213986) group, makes 2-Methoxybenzo[c]phenanthrene a promising candidate for use in organic electronic and optoelectronic devices. The introduction of the methoxy group can significantly influence the electronic properties of the parent molecule, including its charge delocalization pathways, which is a critical factor in the performance of such devices. nih.gov
Materials for Organic Light-Emitting Diodes (OLEDs)
Derivatives of phenanthrene (B1679779) are recognized for their potential in OLEDs due to their inherent blue fluorescence, good carrier transport capabilities, and high energy bandgaps. researchgate.net The development of materials for deep-blue emission is particularly crucial for full-color displays. While research has often focused on the parent phenanthrene scaffold, the functionalization of the benzo[c]phenanthrene core, as seen in this compound, offers a pathway to tune the emission color and improve device efficiency. For instance, novel conjugated-bridged triphenylene (B110318) derivatives have been shown to be suitable as the emissive layer in OLEDs. researchgate.net The introduction of a methoxy group can modulate the HOMO-LUMO energy levels, potentially leading to more efficient charge injection and recombination, which are key processes in OLED operation. The helical nature of the benzo[c]phenanthrene core, in contrast to planar phenanthrene, can also influence molecular packing in the solid state, which may lead to improved fluorescence properties and thermal stabilities in emissive materials. researchgate.net
Components for Organic Solar Cells (OSCs) and Thermally Activated Delayed Fluorescence (TADF)
In the realm of organic solar cells, the introduction of methoxy substituents on conjugated molecules has been shown to be an effective strategy for reducing voltage loss, a critical parameter for achieving high power conversion efficiencies. rsc.org Methoxy substitutions can lead to decreased charge transfer state absorption and enhanced external quantum efficiency. rsc.org While direct studies on this compound in OSCs are limited, the principles established with other methoxy-substituted organic materials suggest its potential as a component in the active layer of organic photovoltaic devices.
Furthermore, the design of efficient TADF materials is crucial for the next generation of OLEDs, enabling the harvesting of both singlet and triplet excitons. Highly efficient long-wavelength TADF materials have been developed using phenanthrene derivatives as the electron acceptor. nih.govresearchgate.net The substitution pattern on the aromatic core plays a significant role in determining the TADF properties. The presence of an electron-donating methoxy group on the benzo[c]phenanthrene framework could be leveraged to create donor-acceptor systems with small singlet-triplet energy gaps, a prerequisite for efficient TADF.
Supramolecular Chemistry and Self-Assembly of Aromatic Stacks
The planar and electron-rich nature of PAHs facilitates their self-assembly into ordered structures through π-π stacking interactions. This process is fundamental to the field of supramolecular chemistry, where non-covalent interactions are used to build complex, functional architectures. The methoxy group in this compound can influence this self-assembly process in several ways. It can modify the electronic distribution within the aromatic system, thereby tuning the strength and geometry of the π-π stacking. Additionally, the steric bulk of the methoxy group can direct the arrangement of the molecules in the resulting supramolecular assembly. These assemblies can form various nanostructures, such as nanofibers and vesicles, with potential applications in areas like light-harvesting.
Luminescent Probes and Sensors (Focus on chemical sensing mechanisms, e.g., pH-dependent optical properties)
The inherent fluorescence of the benzo[c]phenanthrene core makes its derivatives attractive candidates for the development of luminescent probes and sensors. The sensitivity and selectivity of these probes can be tuned by the introduction of functional groups. While direct research on this compound as a pH sensor is not extensively documented, the closely related 2-hydroxybenzo[c]phenanthrene provides a useful analogue for understanding potential mechanisms. rajpub.comresearchgate.net The electronic properties of a hydroxyl group are similar to a methoxy group, and it is plausible that the luminescence of this compound could exhibit sensitivity to changes in the chemical environment. For instance, protonation or deprotonation of a related functional group in a sensor molecule can alter the intramolecular charge transfer characteristics, leading to a detectable change in the fluorescence emission spectrum. This principle is the basis for many pH-dependent optical sensors.
Reference Standards and Analytical Method Development in Environmental Chemistry
Polycyclic aromatic hydrocarbons are a significant class of environmental pollutants, and their detection and quantification are crucial for environmental monitoring and risk assessment. researchgate.netnih.gov Analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are commonly employed for this purpose and rely on the availability of high-purity reference standards for accurate calibration. researchgate.net While phenanthrene itself is a widely used analytical standard, substituted PAHs like this compound could serve as specific markers for certain emission sources or metabolic pathways. The development of analytical methods for the detection of this compound would necessitate its use as a reference standard to ensure the accuracy and reliability of the measurements. For example, CORESTA has a recommended method for the determination of 15 PAHs in tobacco, which includes benzo[c]phenanthrene, highlighting the importance of this class of compounds in analytical chemistry. coresta.org
Development of Novel Functional Materials with Tailored Optical or Electronic Properties
The synthesis of novel benzo[c]phenanthrene derivatives is an active area of research, with the goal of creating functional materials with specific, tailored properties. rajpub.comresearchgate.net The introduction of substituents, such as the methoxy group in this compound, is a key strategy for tuning the optical and electronic characteristics of the core aromatic system. rsc.org For example, the synthesis of benzo[c]phenanthrene derivatives has yielded compounds with strong emission in the blue region of the visible spectrum and large Stokes shifts, which are desirable properties for optoelectronic applications. researchgate.net The methoxy group, being an electron-donating group, can influence the charge distribution and energy levels of the molecule, thereby altering its absorption and emission spectra, as well as its charge transport properties. nih.gov This ability to fine-tune the molecular properties through chemical modification is essential for the rational design of new materials for a wide range of applications in materials science.
Q & A
Q. How is 2-Methoxybenzo[c]phenanthrene structurally characterized, and what are its key physicochemical properties?
- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) techniques, including 1,1-ADEQUATE and n,n-ADEQUATE experiments, to resolve coupling patterns between carbon and hydrogen atoms (e.g., phenanthrene derivatives are analyzed at 127.63 ppm for carbon shifts) . Key properties include:
Q. What experimental approaches are used to synthesize this compound derivatives?
Q. How is this compound detected in environmental matrices?
- Methodological Answer : Three-dimensional fluorescence spectroscopy is a sensitive method, with excitation/emission wavelengths at 255 nm/273 nm for phenanthrene derivatives. Detection limits as low as 3.88 ng·mL⁻¹ are achievable . Gas chromatography-mass spectrometry (GC-MS) is also widely used for quantification in soil and water samples .
Q. What factors influence the adsorption of this compound in soil systems?
- Methodological Answer : Batch equilibrium studies show that adsorption is pH-dependent and influenced by dissolved organic matter (DOM). For instance:
- pH : Adsorption decreases at higher pH due to DOM solubilization.
- Organic Carbon Content : Higher organic carbon increases adsorption (Kₒc values decline with DOM addition) .
Advanced Research Questions
Q. How can experimental design optimize biodegradation of this compound?
- Methodological Answer : Response Surface Methodology (RSM) with Box-Behnken Design (BBD) is effective for optimizing variables:
Q. What mechanisms underlie microbial uptake and metabolism of this compound?
- Methodological Answer : Mycobacterium spp. utilize energy-dependent transport systems for phenanthrene uptake, with:
Q. How do surfactants and dissolved organic matter (DOM) create contradictions in bioremediation studies?
- Methodological Answer : Surfactants like Tween 80 enhance solubility but may inhibit microbial activity at high concentrations (e.g., >CMC levels). DOM from root exudates reduces adsorption (Kd drops by 30–50%) but accelerates biodegradation via co-metabolism . Contradictions arise from:
- Competitive Substrate Use : Surfactants as preferential carbon sources.
- Toxicity : High phenanthrene bioavailability inhibits bacterial growth .
Q. What advanced materials improve adsorption of this compound in aqueous systems?
- Methodological Answer : Hexadecylamine-functionalized graphene quantum dots (HD-GQDs) exhibit high adsorption efficiency:
| Parameter | Optimal Value |
|---|---|
| pH | 6.0–7.0 |
| Adsorbent Dose | 5 mg/10 mL |
| Contact Time | 24 hours |
| Temperature | 25°C |
| Anions like NO₃⁻ and Cl⁻ reduce adsorption by 20–40% due to competitive binding . |
Data Contradiction Analysis
Q. Why do studies report conflicting results on the role of surfactants in phenanthrene biodegradation?
- Methodological Answer : Contradictions stem from surfactant concentration and microbial strain specificity. For example:
- Low Surfactant (≤CMC) : Enhances bioavailability (e.g., Triton X-100 increases degradation by 35%).
- High Surfactant (>CMC) : Inhibits Pseudomonas spp. via cell lysis or substrate competition .
Q. Q. How can researchers resolve discrepancies in adsorption coefficients (Kd) across soil types?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
